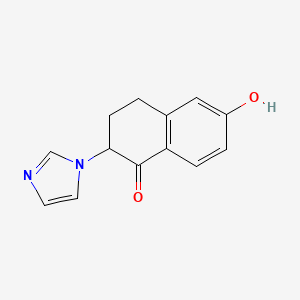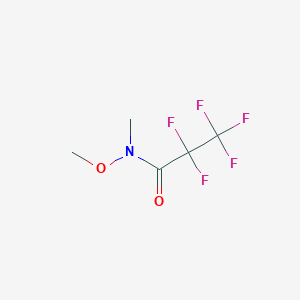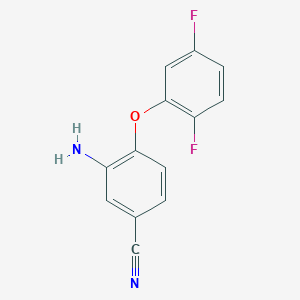
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with chlorine and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 5-chloropyrazoles. This can be achieved using a mixture of 100% nitric acid and 65% oleum or a combination of 60% nitric acid and polyphosphoric acid . The reaction conditions must be carefully controlled to ensure the selective nitration of the pyrrole ring without over-nitration or degradation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Cyclization Conditions: Heating with appropriate catalysts or under reflux conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrroles: Formed by nucleophilic substitution of the chlorine atom.
Cyclized Products: Formed by intramolecular cyclization reactions.
Applications De Recherche Scientifique
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Can be used in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atom can be substituted by nucleophiles, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with specific biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-4-nitropyrazoles: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
4-Nitropyrrole-2-carboxylic acid: Lacks the chlorine substitution.
5-Chloro-2-nitropyrrole: Lacks the carboxylic acid group.
Uniqueness
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the pyrrole ring, along with a carboxylic acid group
Propriétés
Formule moléculaire |
C5H3ClN2O4 |
|---|---|
Poids moléculaire |
190.54 g/mol |
Nom IUPAC |
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-4-3(8(11)12)1-2(7-4)5(9)10/h1,7H,(H,9,10) |
Clé InChI |
JDTGWHIJVBCPIN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1[N+](=O)[O-])Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














